Bornyl bromide
Overview
Description
Bornyl bromide is a chemical compound with the molecular formula C10H17Br . It is also known as 2-bromo-bornane .
Synthesis Analysis
Bornyl bromide can be synthesized from monoterpenes using SnBr2 as an inexpensive and commercially affordable catalyst . This process consists of the synthesis of α-terpinyl alkyl ethers in SnBr2-catalyzed reactions of β-pinene with alkyl alcohols . The catalytic activity of various tin (II) salts was assessed and compared to that of other homogeneous Lewis and Brønsted acids, in etherification reactions of β-pinene with methyl alcohol .Molecular Structure Analysis
The molecular weight of bornyl bromide is 217.146 . The structure of bornyl bromide can be viewed using computational tools .Chemical Reactions Analysis
The chemical behavior of neopentyl bromide, 2,2-dimethyl-1-bromopropane, is an instructive place to begin this discussion . The very low S N 2 reactivity of this 1º-bromide was noted earlier, and explained by steric hindrance to the required 180º alignment of reacting orbitals .Physical And Chemical Properties Analysis
Bornyl bromide has a molecular weight of 217.146 . More detailed physical and chemical properties are not available in the current literature .Scientific Research Applications
1. Interaction with Cytochrome P450 Enzymes
- Bornyl bromide exhibits unique interactions with cytochrome P450 enzymes, specifically CYP2B6. In a study by Shah et al. (2017), it was found that bornyl bromide formed a bromine-π bond within the active site of CYP2B6, influencing substrate selectivity. This highlights its potential utility in studying enzyme-substrate interactions and drug metabolism (Shah et al., 2017).
2. Application in Organic Synthesis
- Bornyl bromide plays a role in organic synthesis. Newman et al. (2011) discussed its use in palladium-catalyzed carbohalogenation, which is significant for creating complex organic molecules. This process involves bromide to iodide exchange and demonstrates the utility of bornyl bromide in synthetic chemistry (Newman et al., 2011).
3. Potential in Cancer Treatment
- A 2020 study by Wu et al. on (+)-Bornyl p-Coumarate, a compound related to bornyl bromide, showed promise in treating melanoma cells. It was found to inhibit cell proliferation and induce apoptosis through various cellular pathways, suggesting its potential in developing new chemotherapy drugs (Wu et al., 2020).
4. Chemical Education
- Bornyl bromide also finds its place in educational settings, particularly in teaching chemistry concepts. A study by Li-rong (2010) highlighted its use in teaching students about research methods and stimulating analytical thinking in chemistry classes (Li-rong, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOQMOVZIUGCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963222 | |
Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bornyl bromide | |
CAS RN |
4443-48-5 | |
Record name | Bornyl bromide, pract. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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